molecular formula C19H13BrN6O3S B11698543 (4E)-4-[2-(3-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(3-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11698543
M. Wt: 485.3 g/mol
InChI Key: WEAVWQSGPUNMFI-UHFFFAOYSA-N
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Description

(4E)-4-[2-(3-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a nitrophenyl group, and a thiazolyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(3-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydrazine derivative, followed by the introduction of the bromophenyl and nitrophenyl groups under controlled conditions. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(3-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitrophenyl group, potentially leading to the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[2-(3-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is studied for its unique structural properties and reactivity. It can serve as a building block for synthesizing more complex molecules and materials.

Biology

In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Research may focus on its ability to interact with specific molecular targets, such as enzymes or receptors, to develop new drugs or treatments.

Industry

In industrial applications, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(3-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
  • (4E)-4-[2-(3-fluorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4E)-4-[2-(3-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the bromophenyl group may enhance its reactivity and potential biological activity.

Properties

Molecular Formula

C19H13BrN6O3S

Molecular Weight

485.3 g/mol

IUPAC Name

4-[(3-bromophenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one

InChI

InChI=1S/C19H13BrN6O3S/c1-11-17(23-22-14-6-3-5-13(20)9-14)18(27)25(24-11)19-21-16(10-30-19)12-4-2-7-15(8-12)26(28)29/h2-10,24H,1H3

InChI Key

WEAVWQSGPUNMFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])N=NC4=CC(=CC=C4)Br

Origin of Product

United States

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